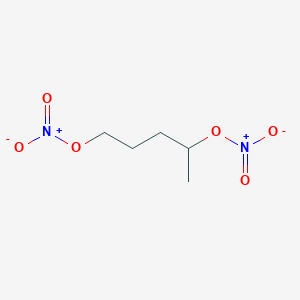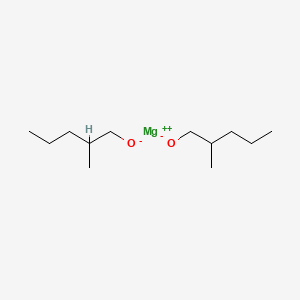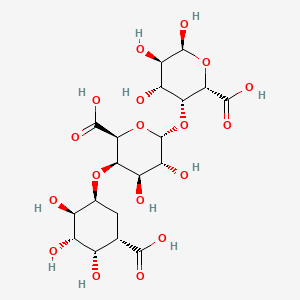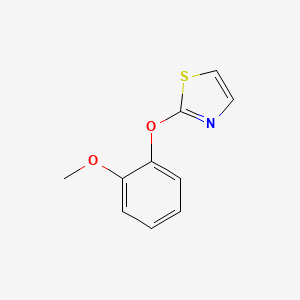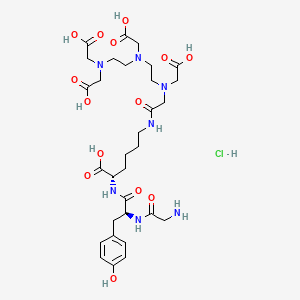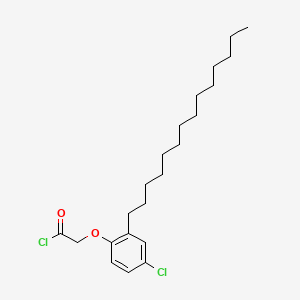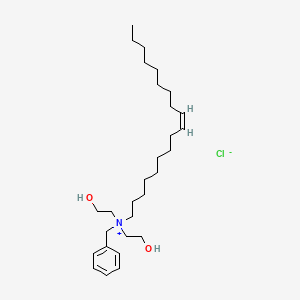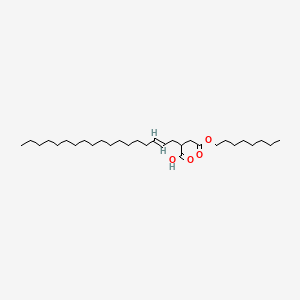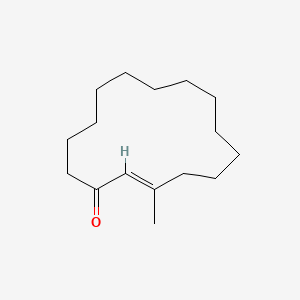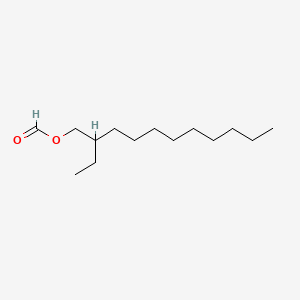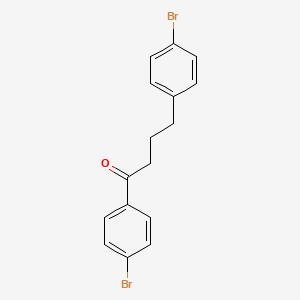
Diisotridecyl azelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisotridecyl azelate, also known as nonanedioic acid, bis(11-methyldodecyl) ester, is an organic compound with the molecular formula C₃₅H₆₈O₄. It is a diester derived from azelaic acid and isotridecyl alcohol. This compound is primarily used as a plasticizer in the production of flexible polyvinyl chloride (PVC) and other polymers, enhancing their flexibility and durability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisotridecyl azelate is synthesized through the esterification of azelaic acid with isotridecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:
Azelaic Acid+2Isotridecyl Alcohol→Diisotridecyl Azelate+2Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The process is optimized for high yield and purity, often incorporating continuous removal of water and excess alcohol. The final product is purified through distillation and filtration to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Diisotridecyl azelate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bonds in the presence of water and an acid or base catalyst, resulting in the formation of azelaic acid and isotridecyl alcohol. Transesterification involves the exchange of the ester groups with another alcohol, forming a new ester and releasing isotridecyl alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed:
Hydrolysis: Azelaic acid and isotridecyl alcohol.
Transesterification: New ester and isotridecyl alcohol.
Scientific Research Applications
Diisotridecyl azelate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polymers, enhancing their mechanical properties.
Biology: Investigated for its potential as a biodegradable plasticizer, reducing environmental impact.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility and ability to enhance the flexibility of polymeric drug carriers.
Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants.
Mechanism of Action
The primary mechanism of action of diisotridecyl azelate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This results in enhanced mechanical properties, such as increased elongation and reduced brittleness. The molecular targets include the polymer chains themselves, where the ester groups of this compound interact with the polymer matrix, facilitating improved flexibility and durability .
Comparison with Similar Compounds
Diethyl azelate: Another ester of azelaic acid, used as a plasticizer and in drug delivery systems.
Dibutyl azelate: Used as a plasticizer and in the production of flexible polymers.
Diisodecyl azelate: Similar in structure and function, used in flexible PVC and other polymers.
Uniqueness: Diisotridecyl azelate is unique due to its longer alkyl chains, which provide superior flexibility and durability compared to shorter-chain esters. This makes it particularly valuable in applications requiring high-performance plasticizers, such as in the automotive and construction industries .
Properties
CAS No. |
27251-77-0 |
|---|---|
Molecular Formula |
C35H68O4 |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
bis(11-methyldodecyl) nonanedioate |
InChI |
InChI=1S/C35H68O4/c1-32(2)26-20-14-9-5-7-11-18-24-30-38-34(36)28-22-16-13-17-23-29-35(37)39-31-25-19-12-8-6-10-15-21-27-33(3)4/h32-33H,5-31H2,1-4H3 |
InChI Key |
PNONOHHLPHOHQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


